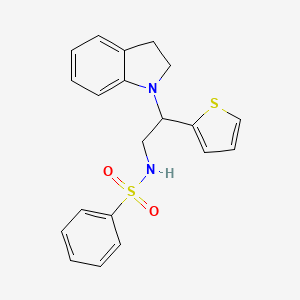
3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 2092513-06-7 . It has a molecular weight of 259.05 and its IUPAC name is 3-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrF3OS/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources.Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis of Phenyl-2-thienyl Derivatives
Research demonstrates that irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, including compounds similar to 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde, leads to the formation of corresponding 5-phenyl derivatives. This process is relevant for creating phenyl-2-thienyl derivatives, indicating the utility of such compounds in photochemical synthesis processes (Antonioletti et al., 1986).
Synthesis of Thieno-thiophenes and Thieno-pyrimidinones
The conversion of 3-bromo- and 3,5-dibromo-thiophene derivatives, through processes involving bromine → lithium exchange, into various thiophene derivatives including 2-carbaldehydes, is a foundational step in synthesizing thieno-thiophenes and thieno[3,2-d]pyrimidin-7(6H)-ones. These compounds are crucial for further chemical research and the development of materials and pharmaceuticals (Hawkins et al., 1994).
Regioselective Synthesis
The regioselective synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene showcases the importance of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde in developing chemo- and regioselective methodologies. This particular synthesis highlights the compound's role in facilitating precise chemical reactions, essential for creating complex organic molecules (Bar, 2021).
Preparation and Properties of Benzo[b]thiophens
The preparation of 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes from 3-bromomethyl compounds through reactions such as the Sommelet and Krohnke reactions illustrates the utility of brominated thiophene derivatives in synthesizing aromatic aldehydes with significant chemical properties. These aldehydes are fundamental in studying the properties of aromatic compounds and developing new chemical reactions (Shanta & Scrowston, 1967).
Synthesis of Fluoropyrroles
The efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from 2-aryl-5-(bromomethyl)-1-pyrrolines showcases the potential of bromo-substituted thiophene derivatives in synthesizing fluorinated compounds. This methodology provides a novel pathway to 3-fluorinated pyrroles, indicating the broader applicability of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde in synthesizing fluorinated organic compounds (Surmont et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with a halide or pseudohalide . The process involves oxidative addition, transmetalation, and reductive elimination .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds via suzuki–miyaura cross-coupling reactions .
Action Environment
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known for their mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
3-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3OS/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDYTZNNZQLSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)
![4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine](/img/structure/B2974312.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)




![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B2974324.png)
![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)


![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2974331.png)
